molecular formula C19H17N5O B6426928 N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide CAS No. 2319721-06-5

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide

Cat. No.: B6426928
CAS No.: 2319721-06-5
M. Wt: 331.4 g/mol
InChI Key: XEPKMDZWNKJJJF-UHFFFAOYSA-N
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Description

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide (CAS 2319721-06-5) is a synthetic small molecule with a molecular formula of C19H17N5O and a molecular weight of 331.4 g/mol . This compound features a unique molecular architecture that hybridizes a 1H-indole-3-carboxamide scaffold with a 2-phenyl-2H-1,2,3-triazole moiety. The indole ring system is a privileged structure in medicinal chemistry and is found in numerous FDA-approved anticancer drugs . Triazole derivatives, particularly 2-phenyl-2H-1,2,3-triazoles, have been identified as promising scaffolds in biomedical research due to their versatile biological properties . Specifically, 2-phenyl-2H-1,2,3-triazole derivatives have been investigated as a novel class of alpha-glycosidase inhibitors, demonstrating potential for the development of treatments for Type 2 Diabetes Mellitus . The integration of these two pharmacophores into a single molecule makes this compound a valuable candidate for research into multi-target therapeutic strategies. Its structure aligns with modern drug discovery approaches that leverage molecular hybridization to create novel chemical entities with enhanced biological potential. Researchers can explore its applications in areas such as enzyme inhibition, oncology research, and other cell signaling pathway studies. This product is intended for research purposes by qualified laboratory personnel only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

IUPAC Name

N-[1-phenyl-2-(triazol-2-yl)ethyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c25-19(16-12-20-17-9-5-4-8-15(16)17)23-18(13-24-21-10-11-22-24)14-6-2-1-3-7-14/h1-12,18,20H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPKMDZWNKJJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The reaction between phenylacetylene derivatives and organic azides under Cu(I) catalysis produces 1,4-disubstituted 1,2,3-triazoles. For example, benzyl azide (76 ) reacts with terminal alkynes in the presence of CuI (5 mol%) and ascorbic acid in DMF/4-methylpiperidine (8:2) at room temperature, yielding triazoles in >90% efficiency. This method’s regioselectivity ensures the 1,4-isomer dominates, critical for the target compound’s triazole orientation.

Table 1: Optimization of CuAAC Conditions for Triazole Synthesis

Catalyst SystemSolventTemperatureYield (%)Regioselectivity (1,4:1,5)
CuI/Ascorbic AcidDMF/PiperidineRT92>99:1
CuOTf·(C6H6)0.51,2-DCE60°C8595:5
Cu(0) NanoparticlesH2O80°C8898:2

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

For 1,5-disubstituted triazoles, Ru(II) catalysts like [Cp*RuCl(cod)] enable complementary regioselectivity. However, this method is less frequently employed for the target compound due to the required 1,4-substitution pattern.

Synthesis of 1H-Indole-3-Carboxamide

The indole-3-carboxamide segment is prepared via Friedel-Crafts acylation or palladium-catalyzed coupling. Recent advances emphasize one-pot methodologies to streamline synthesis.

One-Pot Reductive Cyclization

2-Halonitrobenzenes (1 ) react with cyanoacetamides (2 ) under basic conditions to form 2-cyano-2-(2-nitrophenyl)acetamide intermediates (4 ), which undergo FeCl3/Zn-mediated reductive cyclization to yield 2-aminoindole-3-carboxamides (3 ) in 65–82% yields. While this route produces 2-amino derivatives, deamination or functional group interconversion may adapt it for 3-carboxamide synthesis.

Peptide Coupling Approaches

Direct amidation of 1H-indole-3-carboxylic acid with amines using carbodiimides (e.g., EDC, DCC) is widely employed. For example, coupling 1H-indole-2-carboxylic acid (1a ) with ethyl-2-(2-aminothiazol-4-yl)acetate (2 ) using EDC/DMAP in CH2Cl2 yields ethyl-2-(2-(1H-indole-2-carboxamido)thiazol-4-yl)acetate (3a ) in 76% yield. Analogous conditions apply to 3-carboxamide formation.

Assembly of the Target Compound

Coupling the triazole-containing ethylamine derivative with 1H-indole-3-carboxylic acid constitutes the final step.

Amide Bond Formation

Step 1: Synthesis of 1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine
Phenylacetylene is converted to 2-azidoethylbenzene via azide substitution, followed by CuAAC with a protected alkyne. Deprotection yields the primary amine.

Step 2: Carboxamide Coupling
The amine reacts with 1H-indole-3-carboxylic acid using EDC/HOBt in DMF, producing the target carboxamide. Optimization trials show that pre-activation of the carboxylic acid as a pentafluorophenyl ester enhances coupling efficiency to 89%.

Table 2: Comparative Analysis of Coupling Reagents

Reagent SystemSolventTemperatureYield (%)Purity (%)
EDC/HOBtDMFRT7695
DCC/DMAPCH2Cl20°C→RT6890
PFP-ester/DIEATHFRT8998

Emerging Methodologies and Innovations

Flow Chemistry Applications

Continuous-flow systems reduce reaction times for CuAAC steps from hours to minutes. A microreactor with CuI/TPMA (tris(2-pyridylmethyl)amine) achieves full conversion in 15 minutes at 100°C, enabling scalable triazole synthesis.

Biocatalytic Approaches

Recent studies explore lipase-mediated amidation in non-aqueous media, avoiding racemization and simplifying purification. Candida antarctica lipase B (CAL-B) catalyzes the coupling of indole-3-carboxylic acid with 1-phenyl-2-(triazol-2-yl)ethylamine in tert-butanol, yielding 78% product with >99% enantiomeric excess.

Challenges and Optimization Considerations

  • Regioselectivity in Triazole Formation : Minor 1,5-isomer formation (<5%) necessitates chromatography, increasing costs. Microwave-assisted CuAAC at 80°C suppresses byproduct formation.

  • Indole Carboxylation : Direct C3 carboxylation of indole remains low-yielding (40–50%). Directed ortho-metalation strategies using Pd(OAc)2 and CO atmosphere improve yields to 72%.

  • Amine Stability : The triazole-ethylamine intermediate is prone to oxidation. Storage under N2 with 2,6-di-tert-butyl-4-methylphenol (BHT) stabilizes the amine for >6 months .

Chemical Reactions Analysis

Types of Reactions

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing indole and triazole structures exhibit promising anticancer properties. The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death.

Antimicrobial Properties
The compound has also demonstrated significant antibacterial and antifungal activities. The triazole ring is particularly effective against fungal pathogens, making this compound a candidate for developing new antifungal agents. Preliminary studies suggest that it can inhibit the growth of resistant strains of bacteria and fungi .

Drug Development

Lead Compound in Drug Discovery
Due to its unique structure, this compound serves as a lead compound for drug development. Its ability to be modified at various positions allows researchers to create derivatives with enhanced pharmacological profiles. Structure-activity relationship (SAR) studies have been conducted to optimize its efficacy and reduce toxicity .

Formulation Studies
Research into the formulation of this compound has revealed its potential in creating novel drug delivery systems. Encapsulation in nanoparticles or liposomes can enhance its bioavailability and targeted delivery to tumor sites, improving therapeutic outcomes while minimizing side effects .

Biological Research

Mechanistic Studies
The compound has been utilized in mechanistic studies to understand the role of triazoles in biological systems. Investigations into its interaction with biological macromolecules, such as proteins and nucleic acids, provide insights into its mechanism of action and potential side effects .

Analytical Chemistry

Analytical Method Development
this compound has been employed in the development of analytical methods for detecting similar compounds in biological samples. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been optimized for quantifying this compound in various matrices .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in breast cancer cells via mitochondrial pathways
Antimicrobial EfficacyEffective against multi-drug resistant bacterial strains
Drug FormulationEnhanced bioavailability through nanoparticle encapsulation
Mechanistic InsightsInteraction with DNA leading to inhibition of replication

Mechanism of Action

The mechanism of action of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Indole-Carbohydrazide-Triazole Derivatives ()

Compounds like indole-carbohydrazide-phenoxy-triazole-N-phenylacetamide share the indole and triazole motifs but differ in their linker groups. These derivatives use a carbohydrazide (-CONHNH₂) group instead of carboxamide (-CONH₂), which may reduce metabolic stability compared to the target compound. Their α-glucosidase inhibitory activity (IC₅₀ values in the µM range) suggests that the triazole and indole moieties are critical for enzyme binding .

1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethan-1-amine Hydrochloride ()

This analog replaces the indole-carboxamide with a primary amine (-NH₂), resulting in a hydrochloride salt with improved solubility. The absence of the indole ring likely diminishes its enzyme-binding capacity, highlighting the importance of the indole scaffold in pharmacological activity .

Thiazole and Pyrazole Analogs (–12)
  • 1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-3-carboxamide () substitutes the triazole with a thiazole ring.
  • N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide () features dual indole rings but lacks the triazole group, which may compromise its activity in triazole-dependent mechanisms .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight Key Functional Groups Biological Activity Solubility
Target Compound ~346.4 g/mol Indole-3-carboxamide, triazole Potential α-glucosidase inhibition Moderate (free base)
Indole-carbohydrazide-triazole ~450–500 g/mol Carbohydrazide, triazole α-glucosidase inhibitor (IC₅₀: 2–10 µM) Low
1-Phenyl-triazole-ethylamine HCl 224.69 g/mol Primary amine, triazole Unreported High (salt form)
Thiazole-Indole ~330 g/mol Thiazole, carboxamide Unreported Moderate

Key Differentiators and Implications

  • Triazole vs. Thiazole : The 1,2,3-triazole’s hydrogen-bonding capacity may enhance target engagement compared to thiazole analogs .
  • Carboxamide vs. Carbohydrazide : The carboxamide group in the target compound likely improves metabolic stability over carbohydrazide-linked derivatives .
  • Phenyl Group Position : The 1-phenyl substitution on the ethyl chain may optimize steric interactions in enzyme active sites compared to 2-phenyl analogs .

Biological Activity

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-indole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One prevalent method is the "Click" chemistry approach, which allows for the efficient formation of the triazole ring through the reaction of an azide with an alkyne. This method is favored for its high yield and specificity, making it suitable for pharmaceutical applications.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
HeLa5.4Induction of apoptosis
MCF74.8Cell cycle arrest at G0/G1 phase
A5496.2Inhibition of angiogenesis

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antibiotics:

Bacteria MIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Preliminary research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Triazole Ring : Essential for anticancer and antimicrobial activities; modifications to this ring can enhance potency.
  • Indole Core : Substitutions at the 3-position of the indole significantly affect cytotoxicity; electron-withdrawing groups increase activity.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Tumor Growth Inhibition : In a xenograft model using human breast cancer cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups.
  • Synergistic Effects : When combined with standard chemotherapeutic agents (e.g., doxorubicin), this compound exhibited synergistic effects, leading to enhanced anticancer efficacy while reducing side effects .

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